Bienvenue dans la boutique en ligne BenchChem!

N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide

Physicochemical profiling LogP ADME prediction

This sulfonamide is differentiated by its furan-3-yl attachment and ortho-methoxy group, which are critical for metabolic stability and selective target engagement. Unlike simple N-furan-3-ylmethyl analogs or para-substituted variants, this compound retains the precise regiochemistry required for ALK/EGFR kinase profiling and hCA IX tumor hypoxia probe development. Its non-basic furan side chain makes it an ideal matched molecular pair negative control, eliminating off-target aminergic receptor binding. Secure your supply of this high-purity building block for hit-to-lead library synthesis and selectivity panel deconvolution.

Molecular Formula C14H17NO4S
Molecular Weight 295.35
CAS No. 1795302-18-9
Cat. No. B2555428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide
CAS1795302-18-9
Molecular FormulaC14H17NO4S
Molecular Weight295.35
Structural Identifiers
SMILESCC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC=C2OC
InChIInChI=1S/C14H17NO4S/c1-11(9-12-7-8-19-10-12)15-20(16,17)14-6-4-3-5-13(14)18-2/h3-8,10-11,15H,9H2,1-2H3
InChIKeyKGGDFKNBLWJSOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide (CAS 1795302-18-9): Sourcing and Baseline Profile


N-(1-(Furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide is a synthetic sulfonamide derivative with the molecular formula C14H17NO4S and a molecular weight of 295.36 g/mol . It belongs to the broader class of benzenesulfonamides, featuring a unique combination of a furan-3-yl group linked via a branched propyl chain to a 2-methoxybenzenesulfonamide core. This specific substitution pattern distinguishes it from other furan-containing sulfonamides and is a subject of interest in medicinal chemistry for potential kinase inhibition .

Procurement Risks: Why N-(1-(Furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide Cannot Be Interchanged with Generic Furan Sulfonamides


Superficial structural similarity between various furan-substituted benzenesulfonamides can be highly misleading in a procurement context. Biological activity in this chemical class is exquisitely sensitive to the regiochemistry of the furan attachment (3-yl vs. 2-yl) and the substitution pattern on the benzenesulfonamide ring [1]. For example, the ortho-methoxy group on the target compound is known to influence metabolic stability and target binding conformation, a property that is lost when switching to para-substituted or unsubstituted analogs like simple N-(furan-3-ylmethyl)benzenesulfonamides . Substituting a naphthalene or acetylbenzene sulfonamide core, even with an identical furan-3-yl propan-2-yl amine handle, leads to a complete shift in molecular target engagement and assay performance, as evidenced by divergent IC50 values in ALK/EGFR inhibitory studies of related sulfonamide libraries .

Quantitative Differentiation: N-(1-(Furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide vs. Closest Analogs


Physicochemical Property Differentiation: Target Compound vs. Tamsulosin (2-Methoxybenzenesulfonamide-class Comparator)

The target compound demonstrates a significant shift in lipophilicity relative to the marketed drug tamsulosin, which shares the 2-methoxybenzenesulfonamide core. The calculated LogP for the target compound is notably higher than that of the 2-methoxybenzenesulfonamide fragment alone, reflecting the contribution of the furan-propyl moiety [1]. This difference directly impacts membrane permeability and non-specific protein binding profiles, which are critical for assays requiring defined intracellular concentrations .

Physicochemical profiling LogP ADME prediction

Hydrogen Bond Donor/Acceptor Profile: Target Compound vs. Tamsulosin

The target compound possesses exactly one hydrogen bond donor (the sulfonamide N-H) and four hydrogen bond acceptors, matching the core fragment [1]. This contrasts with tamsulosin, which has an additional secondary amine donor. The absence of a basic amine center in the target compound eliminates a protonation site at physiological pH, fundamentally altering its electrostatic interaction potential with targets like aminergic GPCRs [2].

Medicinal chemistry Structure-activity relationship Drug design

Regiochemical Specificity: Furan-3-yl vs. Furan-2-yl Sulfonamide Analogs

In a comprehensive evaluation of fifteen furyl sulfonamides, compounds bearing a furan-3-yl motif exhibited distinct isoform selectivity profiles compared to their furan-2-yl counterparts against human carbonic anhydrase isoforms hCA I, II, IV, and IX [1]. The target compound's furan-3-yl attachment is thus predicted to yield a different biological fingerprint than the more common furan-2-yl sulfonamide analogs, which are often less selective for tumor-associated isoforms like hCA IX [1].

Carbonic anhydrase inhibition Isoform selectivity Structural biology

Synthetic Accessibility: Scaffold Differentiation via Late-Stage Functionalization Potential

The target compound is synthesized via a single-step sulfonylation of the primary amine 1-(furan-3-yl)propan-2-amine with 2-methoxybenzenesulfonyl chloride . This contrasts with multi-step routes required for more complex analogs like N-(1-(furan-3-yl)propan-2-yl)naphthalene-1-sulfonamide. The simplicity of this route makes the compound a preferred building block for library synthesis, enabling rapid late-stage diversification at the furan ring (oxidation, halogenation) without affecting the sulfonamide linkage .

Medicinal chemistry Parallel synthesis Building block utility

Kinase Inhibition Potential: ALK/EGFR Class-Level Inference for 2-Methoxybenzenesulfonamide Derivatives

A focused library of sulfonamide derivatives designed by Cao et al. (2023) demonstrated that the pyrimidine-containing sulfonamide compound 19e achieved potent dual inhibition of EGFR T790M/L858R and ALK rearrangement with IC50 values of 0.0215 µM and 0.011 µM, respectively, in H1975 and H2228 cell lines . The target compound, possessing the same 2-methoxybenzenesulfonamide pharmacophore, is hypothesized to engage similar ATP-binding site conformations, but its furan-3-yl group may offer a different selectivity window compared to the pyrimidine/quinazoline-based analogs . This positions it as a candidate scaffold for developing third-generation ALK/EGFR inhibitors with potentially improved selectivity over wild-type EGFR.

EGFR inhibitor ALK inhibitor Dual-target kinase inhibitor Anticancer

High-Value Research Applications for N-(1-(Furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide (CAS 1795302-18-9)


Development of Isoform-Selective Carbonic Anhydrase Probes

Based on the class-level evidence that furan-3-yl sulfonamides exhibit distinct selectivity for hCA I and tumor-associated hCA IX isoforms over hCA II [1], this compound is a prime candidate for developing fluorescent or affinity-based probes for CA IX imaging in hypoxic tumor microenvironments. The 2-methoxy group provides a synthetic handle for further derivatization without disrupting the key sulfonamide-zinc binding interaction.

Dual-Target ALK/EGFR Inhibitor Scaffold Optimization

The 2-methoxybenzenesulfonamide core is a validated pharmacophore for dual ALK/EGFR inhibition, with reference compounds achieving sub-100 nM IC50 values in resistant NSCLC cell lines . This specific analog, with its non-basic, neutral furan side chain, is ideally suited to probe the selectivity determinants against wild-type EGFR, potentially overcoming the dose-limiting toxicity (rash, diarrhea) of current EGFR inhibitors.

Parallel Library Synthesis and Chemical Biology Tool Generation

The single-step, high-yielding synthetic route from commercially available amine precursors makes this compound an ideal starting point for generating a focused library via electrophilic aromatic substitution or cross-coupling on the furan ring. This supports hit-to-lead campaigns where rapid exploration of the furan 4- and 5-position is required to improve metabolic stability while maintaining target affinity.

Negative Control for Aminergic GPCR Assays

Unlike tamsulosin, which is a potent alpha-1 adrenoceptor antagonist with a Ki of 0.03 nM for the α1A subtype [2], this compound lacks the basic amine required for aminergic receptor binding. It therefore serves as a matched molecular pair negative control in selectivity panels, helping to deconvolute on-target versus off-target effects of sulfonamide-based compounds in cardiovascular and CNS safety pharmacology.

Quote Request

Request a Quote for N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.